Garjasmin

Übersicht

Beschreibung

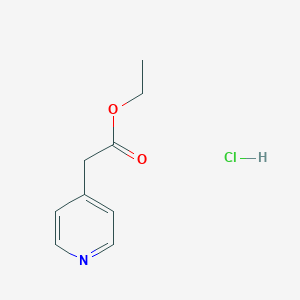

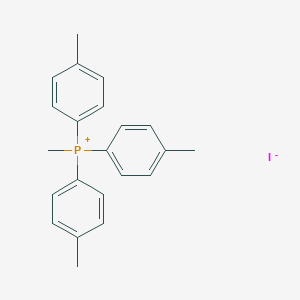

Garjasmin is a natural iridoid found in the herbs of Nauclea officinalis . It is a type of compound that exhibits weak cytotoxic activity against KB and MCF-7 cell lines .

Molecular Structure Analysis

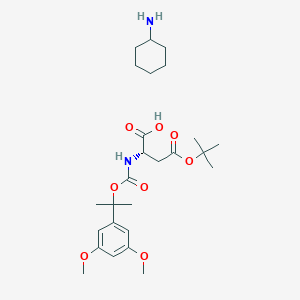

The molecular structure of Garjasmin is represented by the formula C11H12O5 . The molecular weight is 224.2 . The SMILES representation is COC(=O)C1=COC2C3C1C=CC3(CO2)O . The InChI representation is InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1 .

Physical And Chemical Properties Analysis

Garjasmin appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .

Wissenschaftliche Forschungsanwendungen

Cross-Kingdom Chemical Communication and Metabolism

Garjasmin appears to have implications in cross-kingdom chemical communication. Research demonstrates that certain bacteria can induce changes in yeast metabolism through a protein-based epigenetic element, [GAR(+)]. This element allows yeast to bypass glucose repression and utilize multiple carbon sources in the presence of glucose. This communication is advantageous to both bacteria and yeast, enhancing growth and long-term viability in complex carbon sources. This research offers insight into Lamarckian inheritance and the adaptive value of cross-kingdom communication in biological communities (Jarosz et al., 2014).

Groundwater Artificial Recharge (GAR)

In the context of environmental studies, GAR (Groundwater Artificial Recharge) using surface water has been studied for its potential to increase aquifer storage. Research in this area involves identifying suitable sites for GAR using various techniques, including Boolean and Fuzzy logic. This research has been conducted in diverse geographical settings, showcasing how digital techniques can aid in optimizing groundwater usage, crucial for sustainable water management (Mahdavi et al., 2013).

E-Infrastructures in IT and Grid Computing

Garuda, an Indian national grid computing initiative, demonstrates the use of e-infrastructures in scientific research. This project aims to enable computational nodes, mass storage, and scientific instruments for collaborative research and technological development. It's an example of how digital infrastructure can facilitate scientific progress and enhance research competitiveness in emerging economies (Prahlada Rao B.B. et al., 2009).

Application in Digital Earth and GIS

The application of digital techniques in the identification of aquifer artificial recharge sites within a GIS environment showcases another dimension of Garjasmin's research applications. The methodology uses various environmental data and integrates them using Boolean and Fuzzy logic, revealing the potential of digital tools in environmental and geographical research (Mahdavi et al., 2013).

Safety And Hazards

When handling Garjasmin, it is recommended to ensure adequate ventilation and handle it in accordance with good industrial hygiene and safety practice . Eye/face protection such as safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) should be worn . Skin protection includes wearing protective gloves and impervious clothing . Respiratory protection such as a suitable respirator should be used .

Eigenschaften

IUPAC Name |

methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJMOWDBOPKFBI-SSQAQTMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC2C3C1C=CC3(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]2[C@H]3[C@@H]1C=C[C@]3(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Garjasmin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

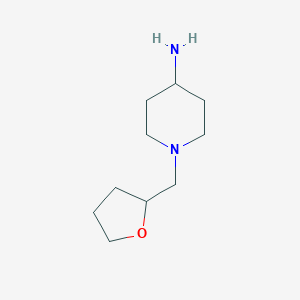

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)

![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)

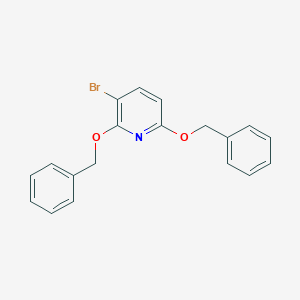

![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)